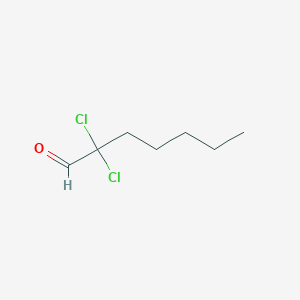
2,2-Dichloroheptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloroheptanal is an organic compound with the molecular formula C7H12Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the second carbon of a heptanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dichloroheptanal can be synthesized through several methods. One common approach involves the chlorination of heptanal. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:
C7H14O+Cl2→C7H12Cl2O+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloroheptanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-dichloroheptanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction with reagents such as lithium aluminum hydride (LiAlH4) can convert it to 2,2-dichloroheptanol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2,2-Dichloroheptanoic acid.
Reduction: 2,2-Dichloroheptanol.
Substitution: Various substituted heptanal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloroheptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 2,2-Dichloroheptanal exerts its effects involves its reactivity due to the presence of the aldehyde group and the electron-withdrawing chlorine atoms. These features make it a versatile intermediate in organic synthesis, capable of participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloropropane: A chlorinated alkane with similar reactivity but different chain length.
2,2-Dichloroethanol: A chlorinated alcohol with different functional groups.
2,2-Dichlorobutane: Another chlorinated compound with a different carbon chain length.
Uniqueness
2,2-Dichloroheptanal is unique due to its specific structure, which combines the reactivity of an aldehyde with the electron-withdrawing effects of two chlorine atoms. This combination makes it particularly useful in synthetic chemistry for creating complex molecules with desired properties.
Eigenschaften
CAS-Nummer |
50735-71-2 |
|---|---|
Molekularformel |
C7H12Cl2O |
Molekulargewicht |
183.07 g/mol |
IUPAC-Name |
2,2-dichloroheptanal |
InChI |
InChI=1S/C7H12Cl2O/c1-2-3-4-5-7(8,9)6-10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
HWQYCCIUFQMHIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
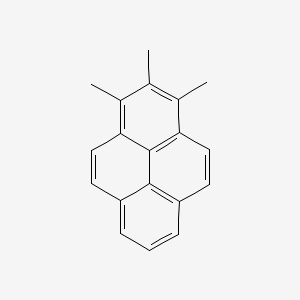
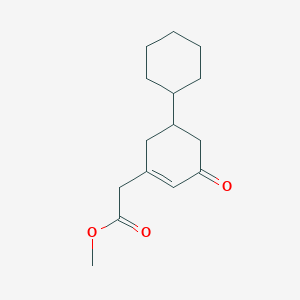
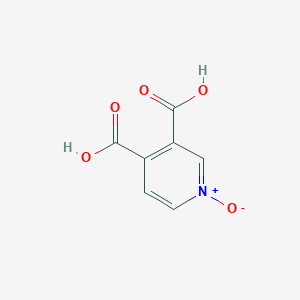
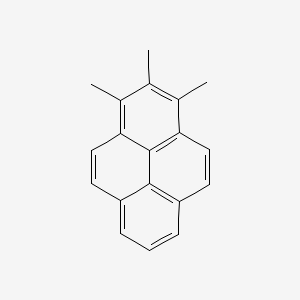
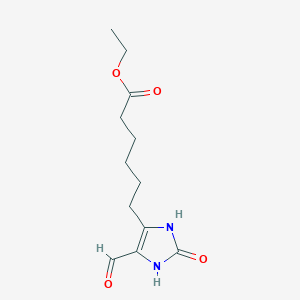
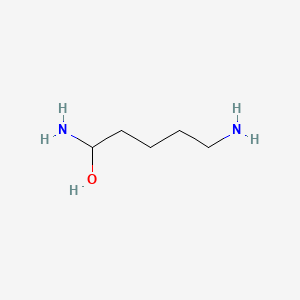

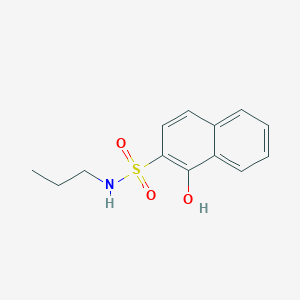
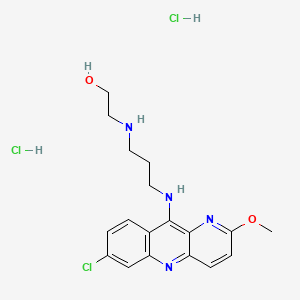

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
